molecular formula C18H16ClN3OS B2595464 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 851132-87-1

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2595464
CAS RN: 851132-87-1
M. Wt: 357.86
InChI Key: YKQCTIAGYJTWDP-UHFFFAOYSA-N
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Description

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, also known as CPI-136 or C646, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF) and has been shown to have potential therapeutic applications in cancer treatment.

Scientific Research Applications

Synthesis and Characterization

  • Research has been conducted on the synthesis and characterization of various derivatives related to the mentioned compound. For instance, studies involving the synthesis, characterization, and corrosion inhibition potential of newly benzimidazole derivatives demonstrate the importance of these compounds in protecting metals against corrosion. This includes the investigation of their inhibitory properties for carbon steel in acidic environments, highlighting the compound's relevance in industrial applications (Rouifi et al., 2020).

Antimicrobial Activity

  • Several compounds within this chemical family have been synthesized and evaluated for their antibacterial activity against various gram-positive and gram-negative bacteria. For example, the synthesis and QSAR studies of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents indicate that modifications of the core structure can lead to compounds with significant antimicrobial properties (Desai et al., 2008).

Corrosion Inhibition

  • The corrosion inhibition potential of benzimidazole derivatives for carbon steel in an acidic solution has been explored, revealing that these compounds can offer high levels of protection, reaching up to 95% efficiency in some cases. This suggests their utility in extending the lifespan of metal structures and components in corrosive environments (Rouifi et al., 2020).

Molecular Structure and Interactions

  • Detailed molecular structure analysis and studies on intermolecular interactions are crucial for understanding the properties and potential applications of these compounds. Research on structures of related compounds provides insights into their geometric configurations, intermolecular hydrogen bonding, and potential for forming complex molecular architectures, which are essential for designing materials with specific properties (Boechat et al., 2011).

properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-13-5-7-15(8-6-13)21-17(23)12-24-18-20-9-10-22(18)16-4-2-3-14(19)11-16/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQCTIAGYJTWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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